Home > Products > Screening Compounds P114813 > Gadoxetate Disodium
Gadoxetate Disodium - 135326-22-6

Gadoxetate Disodium

Catalog Number: EVT-268958
CAS Number: 135326-22-6
Molecular Formula: C23H31GdN3Na2O11
Molecular Weight: 728.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadoxetate disodium is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. [, , , ] GBCAs are a class of compounds that enhance the contrast in MRI by altering the magnetic properties of nearby water molecules. [] Gadoxetate disodium exhibits hepatobiliary excretion, meaning it is taken up by hepatocytes (liver cells) and excreted into the bile, leading to enhanced contrast of the liver parenchyma and biliary system during MRI. [, , , , , ]

Future Directions

a) Optimizing Imaging Protocols: Further research is needed to optimize gadoxetate disodium administration protocols, potentially using lower doses or slower injection rates, to minimize the occurrence of TSM. [, ] Development and validation of new imaging sequences and analysis techniques could further improve the diagnostic accuracy and information obtained from gadoxetate disodium-enhanced MRI. [, , ]

c) Investigating Gadolinium Deposition: While the current study selection excludes discussion of gadolinium deposition, future research should continue to investigate the long-term effects of gadolinium retention in the brain and other organs following gadoxetate disodium administration, especially with repeated exposure. []

Gadobenate Dimeglumine

    Gadopentetate Dimeglumine

    • Relevance: Gadopentetate dimeglumine serves as a comparison agent in studies investigating the potential for transient severe motion (TSM) artifact induced by gadoxetate disodium. Animal studies have shown that gadoxetate disodium administration causes significantly more pronounced tachypnea compared to gadopentetate dimeglumine. This suggests that the specific chemical structure of gadoxetate disodium might contribute to the observed respiratory effects.

    Gadoterate Meglumine

    • Relevance: Gadoterate meglumine acts as a comparator agent in studies investigating respiratory irregularities associated with gadoxetate disodium. A multi-center trial found that maximal hepatic arterial phase breath-holding duration is significantly reduced after gadoxetate disodium administration compared to both gadoterate meglumine and saline. This suggests a specific effect of gadoxetate disodium on respiratory function during the arterial phase of imaging.

    Gadobutrol

    • Relevance: Gadobutrol is used as a comparison in studies examining the safety of gadoxetate disodium in patients with moderate to severe renal impairment. Additionally, a case study reported a delayed exanthema reaction to gadobutrol, highlighting the potential for allergic reactions with gadolinium-based contrast agents. This study compared the patient's reaction to gadobutrol with their tolerance to gadoxetate disodium, illustrating the importance of understanding the individual safety profiles of different contrast agents.

    Iodipamide Meglumine

    • Relevance: Iodipamide meglumine is used as a benchmark in a phantom study investigating the feasibility of using gadoxetate disodium for CT cholangiography. The study found that gadoxetate disodium at sufficient concentrations demonstrated contrast-to-noise ratios similar to those observed clinically with iodipamide meglumine. This suggests the potential for gadoxetate disodium to be used as an alternative contrast agent for CT cholangiography.
    Source and Classification

    Gadoxetate disodium is classified as a gadolinium-based contrast agent. It is derived from gadolinium, which is known for its paramagnetic properties that enhance the contrast in MRI images. The chemical formula of gadoxetate disodium is C25_{25}H30_{30}GdN3_{3}O7_{7}Na2_{2}, and it is typically administered intravenously during imaging procedures.

    Synthesis Analysis

    The synthesis of gadoxetate disodium involves several steps, primarily focusing on the formation of the gadolinium complex with the chelating agent. The synthesis process can be outlined as follows:

    1. Preparation of Ethoxybenzyl Diethylenetriamine Pentaacetic Acid: This precursor is synthesized through a multi-step reaction involving the introduction of ethoxybenzyl groups into diethylenetriamine pentaacetic acid.
    2. Complexation with Gadolinium: The resulting ligand is then reacted with gadolinium salts, typically gadolinium chloride or gadolinium nitrate, under controlled pH conditions to ensure complete complexation.
    3. Purification: The final product undergoes purification processes such as dialysis or chromatography to remove unreacted materials and by-products, ensuring high purity suitable for medical applications .
    4. Formulation: Gadoxetate disodium is formulated as a sterile solution for injection, often containing sodium chloride for isotonicity.
    Molecular Structure Analysis

    The molecular structure of gadoxetate disodium features a central gadolinium ion coordinated by multiple carboxylate groups from the chelating agent. The structure can be represented as follows:

    • Coordination Geometry: Gadolinium typically adopts an eight-coordinate geometry in this complex, surrounded by oxygen atoms from the carboxylate groups.
    • Functional Groups: The ethoxybenzyl moiety enhances lipophilicity, facilitating uptake by hepatocytes.
    • Molecular Weight: The molecular weight of gadoxetate disodium is approximately 558.7 g/mol.

    The presence of multiple carboxylate groups enhances the stability of the gadolinium complex and minimizes the risk of free gadolinium ion release in vivo, which could be toxic .

    Chemical Reactions Analysis

    Gadoxetate disodium participates in various chemical reactions, primarily related to its interaction with biological systems:

    1. Binding Reactions: Upon administration, gadoxetate disodium binds to specific transport proteins in hepatocytes via organic anion transporting polypeptides (OATP) 1B1 and 1B3.
    2. Excretion Mechanism: Once inside hepatocytes, it is excreted into bile ducts through multidrug resistance-associated protein 2 (MRP2), facilitating its role in imaging during the hepatobiliary phase .

    These interactions are critical for its function as a contrast agent and influence its pharmacokinetics and dynamics.

    Mechanism of Action

    The mechanism of action of gadoxetate disodium involves:

    • Uptake by Hepatocytes: Following intravenous administration, gadoxetate disodium enters systemic circulation and is selectively taken up by hepatocytes through specific transporters.
    • Signal Enhancement: Once inside the hepatocytes, it enhances T1-weighted MRI signals due to its paramagnetic properties, allowing for clearer imaging of liver lesions.
    • Excretion into Bile: After uptake, it is excreted into bile ducts, providing dynamic information about liver function and anatomy during imaging studies .

    This dual mechanism—initial uptake followed by excretion—enables detailed assessment during different phases of MRI.

    Physical and Chemical Properties Analysis

    Gadoxetate disodium exhibits several important physical and chemical properties:

    • Appearance: It is typically presented as a clear, colorless solution.
    • Solubility: Highly soluble in water due to its ionic nature.
    • pH Range: The pH of the solution generally ranges from 6 to 8.
    • Stability: Stable under normal storage conditions but sensitive to light; should be stored in opaque containers .

    These properties are crucial for ensuring efficacy and safety during clinical use.

    Applications

    Gadoxetate disodium has significant applications in medical imaging:

    1. Liver Imaging: Primarily used for detecting liver lesions such as tumors or metastases due to its selective uptake by hepatocytes.
    2. Assessment of Liver Function: Helps evaluate liver function by providing information on hepatic perfusion and biliary excretion.
    3. Research Applications: Used in clinical studies to investigate various liver diseases and assess treatment responses .

    Properties

    CAS Number

    135326-22-6

    Product Name

    Gadoxetate Disodium

    IUPAC Name

    disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium

    Molecular Formula

    C23H31GdN3Na2O11

    Molecular Weight

    728.7 g/mol

    InChI

    InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2

    InChI Key

    CMCJQFVJLCWMBD-UHFFFAOYSA-L

    SMILES

    CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3]

    Solubility

    Soluble in DMSO

    Synonyms

    disodium gadoxetate
    eovist
    gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
    gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
    gadolinium ethoxybenzyl DTPA
    gadoxetate disodium
    gadoxetic acid
    gadoxetic acid disodium
    Gd-EOB-DTPA
    primovist

    Canonical SMILES

    CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.